molecular formula C25H22O5 B14336484 (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Cat. No.: B14336484
M. Wt: 402.4 g/mol
InChI Key: WKGMPTDXBKVASB-UHFFFAOYSA-N
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Description

(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(benzyloxy)-4-methoxybenzaldehyde and 2,3-dihydrobenzo[b][1,4]dioxin-6-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.

    Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in immune response and cell survival.

    Inducing apoptosis: In cancer cells through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.

    Curcumin: A well-known natural chalcone derivative with potent anti-inflammatory and antioxidant properties.

Uniqueness

(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other chalcones and related compounds. The presence of the benzyloxy and methoxy groups, along with the dihydrobenzo[d][1,4]dioxin moiety, may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxy-2-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H22O5/c1-27-20-9-10-21(24(16-20)30-17-19-5-3-2-4-6-19)22(26)11-7-18-8-12-23-25(15-18)29-14-13-28-23/h2-12,15-16H,13-14,17H2,1H3

InChI Key

WKGMPTDXBKVASB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCCO3)OCC4=CC=CC=C4

Origin of Product

United States

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